4-Methyl-N~1~-(1-naphthyl)-2-nitro-1-benzenesulfonamide
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Overview
Description
4-Methyl-N~1~-(1-naphthyl)-2-nitro-1-benzenesulfonamide is an organic compound with the molecular formula C17H15NO2S It is characterized by the presence of a naphthyl group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N~1~-(1-naphthyl)-2-nitro-1-benzenesulfonamide typically involves the following steps:
Nitration: The introduction of the nitro group into the aromatic ring is achieved through nitration. This involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonation: The sulfonamide group is introduced by reacting the nitroaromatic compound with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Naphthyl Substitution: The naphthyl group is introduced through a substitution reaction, often involving a Friedel-Crafts alkylation or acylation reaction using naphthalene derivatives and a suitable catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N~1~-(1-naphthyl)-2-nitro-1-benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Sulfonating Agents: Chlorosulfonic acid, sulfur trioxide.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Sulfonamides: Nucleophilic substitution reactions produce various substituted sulfonamides.
Scientific Research Applications
4-Methyl-N~1~-(1-naphthyl)-2-nitro-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Methyl-N~1~-(1-naphthyl)-2-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The naphthyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity. The sulfonamide moiety can interact with enzymes and receptors, modulating their activity and contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N~1~-(1-naphthyl)-1-phthalazinamine: Shares the naphthyl group but differs in the presence of a phthalazinamine moiety.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds have similar structural features and are studied for their bioactive properties.
Uniqueness
4-Methyl-N~1~-(1-naphthyl)-2-nitro-1-benzenesulfonamide is unique due to its combination of a nitro group, a naphthyl group, and a sulfonamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
4-methyl-N-naphthalen-1-yl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-12-9-10-17(16(11-12)19(20)21)24(22,23)18-15-8-4-6-13-5-2-3-7-14(13)15/h2-11,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTNZJAELPVYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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